Anti‑HIV‑1 RT Inhibition and Cellular Protection Profile: Calanolide E2 vs. Costatolide (Calanolide B)
Calanolide E2 displays a unique in vitro pattern: it inhibits HIV‑1 reverse transcriptase with an IC50 of 2.84 µM, yet it provides no detectable protection against HIV‑induced cytopathicity (EC50 npc) in the NCI CEM‑SS cell‑based assay [1]. In direct contrast, costatolide (calanolide B) exhibits both RT inhibition (IC50 2.5 µM) and potent cellular protection (EC50 0.22 µM) [1].
| Evidence Dimension | Anti‑HIV‑1 activity (RT inhibition IC50 and cellular protection EC50) |
|---|---|
| Target Compound Data | Calanolide E2: IC50 = 2.84 µM; EC50 = npc (no protection) |
| Comparator Or Baseline | Costatolide (calanolide B): IC50 = 2.5 µM; EC50 = 0.22 µM |
| Quantified Difference | EC50: no protection vs. 0.22 µM; IC50: 2.84 µM vs. 2.5 µM |
| Conditions | NCI primary anti‑HIV screen in CEM‑SS lymphoblastic cells; enzymatic RT inhibition assay |
Why This Matters
This discrepancy between enzymatic inhibition and cellular antiviral effect positions Calanolide E2 as a valuable tool for dissecting RT‑inhibitor pharmacology rather than as a direct antiviral lead, a distinction critical for experimental design.
- [1] McKee TC, Fuller RW, Covington CD, Cardellina JH II, Gulakowski RJ, Krepps BL, McMahon JB, Boyd MR. New Pyranocoumarins Isolated from Calophyllum lanigerum and Calophyllum teysmannii. J Nat Prod. 1996 Aug;59(8):754‑8. doi:10.1021/np9601987. View Source
